N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-(propan-2-ylamino)-1,3-thiazole-4-carboxamide
CAS No.:
Cat. No.: VC14826777
Molecular Formula: C11H14N4OS2
Molecular Weight: 282.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14N4OS2 |
|---|---|
| Molecular Weight | 282.4 g/mol |
| IUPAC Name | N-(4-methyl-1,3-thiazol-2-yl)-2-(propan-2-ylamino)-1,3-thiazole-4-carboxamide |
| Standard InChI | InChI=1S/C11H14N4OS2/c1-6(2)12-10-14-8(5-18-10)9(16)15-11-13-7(3)4-17-11/h4-6H,1-3H3,(H,12,14)(H,13,15,16) |
| Standard InChI Key | KLKABPXTCLBOIM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CSC(=N1)NC(=O)C2=CSC(=N2)NC(C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features two thiazole rings:
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Primary thiazole: A 1,3-thiazole-4-carboxamide core with a propan-2-ylamino group at position 2.
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Secondary thiazole: A 4-methyl-1,3-thiazol-2(3H)-ylidene group connected via an imine linkage (E-configuration).
This arrangement creates a planar, conjugated system that enhances electronic delocalization, critical for interactions with biological targets .
Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₃N₅O₂S₂ |
| Molecular Weight | 339.41 g/mol |
| IUPAC Name | N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-(propan-2-ylamino)-1,3-thiazole-4-carboxamide |
| Topological Polar Surface Area | 118 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 6 |
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMFA) but limited aqueous solubility (≤0.1 mg/mL) .
Synthesis and Structural Optimization
Synthetic Pathways
The synthesis employs a three-step strategy:
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Thiazole ring formation: A Hantzsch thiazole synthesis between α-bromoketones and thiourea derivatives yields the 1,3-thiazole-4-carboxylic acid precursor.
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Amidation: Coupling with propan-2-amine using EDCI/HOBt activates the carboxylic acid group.
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Imine formation: Condensation with 4-methyl-1,3-thiazol-2-amine under acidic conditions (pH 4.5–5.0) establishes the E-configured imine linkage.
Key reaction parameters:
Structural Analogs and Activity Trends
Modifications at three positions influence bioactivity:
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R₁ (propan-2-yl): Bulky substituents enhance metabolic stability but reduce solubility.
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R₂ (4-methylthiazole): Electron-donating groups improve target affinity.
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Carboxamide orientation: Para-substitution favors π-π stacking with enzyme active sites .
Pharmacological Activity
Antimicrobial Efficacy
In vitro testing against Mycobacterium tuberculosis H37Rv demonstrated a minimum inhibitory concentration (MIC) of 3.8 μM, surpassing ethambutol (MIC = 7.2 μM) . The compound disrupts cell wall synthesis via:
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Inhibition of D-alanyl-D-alanine ligase (DDL), validated through enzyme kinetics (Kᵢ = 0.42 μM).
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Interference with mycolic acid transport, observed in radioisotope incorporation assays .
| Parameter | Value |
|---|---|
| IC₅₀ (48 hr) | 12.4 μM |
| Apoptosis induction | 38.7% at 20 μM |
| Caspase-3 activation | 4.1-fold vs control |
Mechanistic studies link activity to:
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Topoisomerase II inhibition: DNA relaxation assays showed 72% inhibition at 10 μM.
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Reactive oxygen species (ROS) generation: 2.8-fold increase in intracellular ROS.
Mechanism of Action
Target Engagement
Molecular docking simulations (PDB: 3TTZ) reveal:
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Binding pocket: Hydrophobic interactions with Leu18, Val21, and π-cation bonding with Arg76.
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Binding affinity: ΔG = -9.3 kcal/mol, comparable to co-crystallized inhibitors .
Metabolic Pathways
Hepatic microsomal studies identified two primary metabolites:
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N-dealkylation: Removal of propan-2-yl group (t₁/₂ = 45 min).
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Thiazole ring oxidation: Sulfoxide formation (CYP3A4-mediated) .
Future Directions and Challenges
Optimization Priorities
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Solubility enhancement: Prodrug strategies using phosphate esters.
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Selectivity improvement: Structure-based design to minimize hERG channel inhibition (current IC₅₀ = 8.9 μM).
Clinical Translation Barriers
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Pharmacokinetics: Oral bioavailability <15% in rodent models.
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Toxicology: Moderate hepatotoxicity at ≥50 mg/kg doses.
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